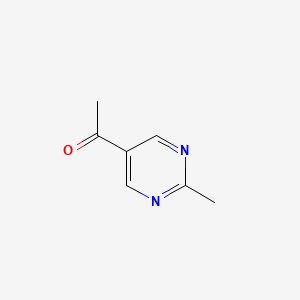

1-(2-Methylpyrimidin-5-yl)ethanone

Description

BenchChem offers high-quality 1-(2-Methylpyrimidin-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylpyrimidin-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-methylpyrimidin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)7-3-8-6(2)9-4-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNSRXTUWVTDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733598 | |

| Record name | 1-(2-Methylpyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225223-42-6 | |

| Record name | 1-(2-Methylpyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylpyrimidin-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone: A Cornerstone for Advanced Drug Discovery

Senior Application Scientist Note: While the initial topic of interest was 1-(2-methylpyrimidin-5-yl)ethanone, a comprehensive search revealed a lack of extensive documentation for this specific molecule. However, the closely related analogue, 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone (CAS No. 66373-25-9) , is a well-characterized and highly significant building block in contemporary medicinal chemistry. This guide has therefore been expertly curated to focus on this scientifically pertinent compound, providing researchers, scientists, and drug development professionals with a detailed technical resource on its synthesis, characterization, and critical applications.

Executive Summary: The Strategic Value of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, forming the core of numerous clinically approved therapeutics, particularly in oncology. Its prevalence stems from its ability to form key hydrogen bond interactions with the hinge region of protein kinases, a critical family of enzymes often dysregulated in cancer and other diseases. 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone emerges as a pivotal starting material, offering strategically positioned functional groups—an amino group for hinge binding and an acetyl group for further chemical elaboration—making it an invaluable precursor for the synthesis of potent and selective kinase inhibitors and other bioactive molecules. This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, comprehensive characterization data, and a detailed look into its application in the development of next-generation therapeutics.

Physicochemical & Safety Data

A thorough understanding of a compound's properties and handling requirements is the foundation of sound scientific practice. The following table summarizes the key data for 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone.

| Property | Value | Source(s) |

| CAS Number | 66373-25-9 | [1] |

| IUPAC Name | 1-(2-amino-4-methylpyrimidin-5-yl)ethanone | [1] |

| Molecular Formula | C₇H₉N₃O | |

| Molecular Weight | 151.17 g/mol | |

| Physical Form | Solid | |

| SMILES | CC1=NC(=NC=C1C(=O)C)N | [1] |

| InChI Key | LWZQQJIAMSDELT-UHFFFAOYSA-N | [1] |

| Storage | Keep in a dark place, inert atmosphere, room temperature. |

Safety Profile:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Signal Word | Warning |

| GHS Pictogram | GHS07 (Exclamation Mark) |

Data compiled from supplier safety data sheets.[2][3]

Synthesis Protocol: A Validated Approach

The synthesis of 2-aminopyrimidines is a cornerstone of heterocyclic chemistry. A common and effective method involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with guanidine. For 1-(2-amino-4-methylpyrimidin-5-yl)ethanone, a reliable route is the reaction between 3-acetyl-2,4-pentanedione (a tautomer of which is essentially acetylacetone with an additional acetyl group) and guanidine hydrochloride.

Causality of Experimental Choices: The use of a base like sodium ethoxide is critical to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile for the cyclization reaction. Ethanol is an excellent solvent as it readily dissolves the reactants and the base, while also allowing for heating to a sufficient temperature to drive the reaction to completion. The work-up with water precipitates the organic product, which is less soluble in the aqueous medium, allowing for its isolation by filtration.

Detailed Step-by-Step Methodology

Materials:

-

3-Acetyl-2,4-pentanedione

-

Guanidine hydrochloride

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq) to absolute ethanol at room temperature. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Addition of Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir the mixture for 20-30 minutes.

-

Reactant Addition: Add 3-acetyl-2,4-pentanedione (1.0 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Precipitation and Isolation: Pour the concentrated residue into cold water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2-amino-4-methylpyrimidin-5-yl)ethanone.

Caption: Synthetic workflow for 1-(2-amino-4-methylpyrimidin-5-yl)ethanone.

Characterization and Analytical Profile

A self-validating protocol requires robust analytical methods to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~8.5 (s, 1H, pyrimidine H), ~6.5-7.0 (br s, 2H, -NH₂), ~2.5 (s, 3H, -COCH₃), ~2.4 (s, 3H, pyrimidine-CH₃). |

| ¹³C NMR | δ (ppm): ~195 (-C=O), ~163 (C-NH₂), ~160 (pyrimidine C), ~158 (pyrimidine C), ~115 (pyrimidine C), ~30 (-COCH₃), ~24 (pyrimidine-CH₃). |

| IR (cm⁻¹) | ~3300-3500 (N-H stretch), ~1680 (C=O stretch, ketone), ~1600 (C=N stretch), ~1550 (N-H bend). |

| Mass Spec. | [M+H]⁺ = 152.08 |

Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. Experimental verification is essential.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid 1-(2-amino-4-methylpyrimidin-5-yl)ethanone into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding).

-

Dissolution: Securely cap the vial and vortex until the sample is completely dissolved. Gentle warming may be required.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

1-(2-Amino-4-methylpyrimidin-5-yl)ethanone is a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[1][2] The 2-aminopyrimidine core acts as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.

A prime example of its application is in the synthesis of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division, and their overexpression is linked to various cancers.[4][5]

Exemplary Synthetic Application: Synthesis of a Diaryl-pyrimidine Scaffold

The acetyl group on the pyrimidine ring can be utilized in condensation reactions, such as a Claisen-Schmidt condensation with an aromatic aldehyde, to form a chalcone intermediate. This chalcone can then be cyclized with guanidine to introduce a second pyrimidine ring or other heterocyclic systems, leading to more complex and potentially more potent bioactive molecules.

Reaction Scheme:

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. aksci.com [aksci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-Methylpyrimidin-5-yl)ethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-methylpyrimidin-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this compound serves as a valuable synthon for generating diverse molecular scaffolds. This document will detail its physicochemical properties, outline plausible synthetic strategies, discuss analytical characterization techniques, and explore its potential applications, grounded in established chemical principles and supported by relevant literature.

Core Molecular Attributes

1-(2-Methylpyrimidin-5-yl)ethanone is a derivative of pyrimidine, a diazine heterocycle that is a core component of nucleic acids. The presence of a methyl group at the 2-position and an acetyl (ethanone) group at the 5-position imparts specific electronic and steric properties that are crucial for its reactivity and biological interactions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | Calculated |

| Molecular Weight | 136.15 g/mol | Calculated |

| IUPAC Name | 1-(2-methylpyrimidin-5-yl)ethanone | - |

| CAS Number | Not assigned | - |

The molecular structure consists of a pyrimidine ring substituted with a methyl group and an acetyl group. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, influencing the molecule's solubility and its potential to interact with biological targets. The acetyl group provides a reactive handle for further chemical modifications.

Synthesis and Mechanistic Considerations

The synthesis of 1-(2-methylpyrimidin-5-yl)ethanone can be approached through established methods for the construction and functionalization of the pyrimidine core. A plausible and efficient synthetic route would involve the condensation of a three-carbon synthon with acetamidine.

Proposed Synthetic Pathway

A logical approach involves the reaction of a suitably substituted 1,3-dicarbonyl compound or its equivalent with acetamidine. This is a variation of the classical pyrimidine synthesis.

Caption: Proposed synthesis of 1-(2-methylpyrimidin-5-yl)ethanone.

Experimental Protocol: A General Procedure

The following protocol is a generalized procedure based on known pyrimidine syntheses. Optimization of reaction conditions, such as temperature, solvent, and base, would be necessary to achieve high yields.

-

Reaction Setup: To a solution of acetamidine hydrochloride (1.1 equivalents) and a suitable base (e.g., sodium ethoxide, 2.2 equivalents) in anhydrous ethanol, add a 1,3-dicarbonyl equivalent suitable for forming the 5-acetylpyrimidine structure.

-

Condensation: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Extraction: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality of Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the acetamidine hydrochloride and facilitate the nucleophilic attack on the dicarbonyl compound. Anhydrous conditions are necessary to prevent hydrolysis of the reactants and intermediates.

Analytical Characterization

A comprehensive characterization of 1-(2-methylpyrimidin-5-yl)ethanone would involve a combination of spectroscopic and spectrometric techniques to confirm its structure and purity.

Spectroscopic and Spectrometric Data (Predicted)

Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated:

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the acetyl protons (~2.6 ppm).- Singlet for the methyl protons on the pyrimidine ring (~2.8 ppm).- Two singlets for the pyrimidine ring protons (~8.9 and ~9.2 ppm). |

| ¹³C NMR | - Resonances for the acetyl carbonyl (~197 ppm), pyrimidine ring carbons (150-165 ppm), and methyl carbons (~25 ppm). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 136. |

| IR Spectroscopy | - Strong C=O stretching vibration for the ketone (~1690 cm⁻¹).- C=N and C=C stretching vibrations for the pyrimidine ring (~1550-1600 cm⁻¹). |

Self-Validation: The combination of these techniques provides a self-validating system. For instance, the molecular weight from mass spectrometry should match the calculated value from the formula, which is in turn confirmed by the integration and chemical shifts in the NMR spectra.

Applications in Drug Discovery and Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. The structural motifs present in 1-(2-methylpyrimidin-5-yl)ethanone make it a valuable scaffold for the development of novel therapeutic agents.

Role as a Synthetic Intermediate

The primary application of 1-(2-methylpyrimidin-5-yl)ethanone is as a versatile intermediate for the synthesis of more complex molecules. The acetyl group can be readily modified through various reactions, including:

-

Aldol Condensation: To introduce new carbon-carbon bonds.

-

Reduction: To form the corresponding alcohol, which can be further functionalized.

-

Halogenation: At the alpha-carbon of the acetyl group to create a reactive site for nucleophilic substitution.

These transformations allow for the exploration of a broad chemical space in the search for new drug candidates.

Potential Biological Activities

While the specific biological activity of 1-(2-methylpyrimidin-5-yl)ethanone is not extensively documented, related pyrimidine-containing compounds have shown a wide array of pharmacological effects. These include, but are not limited to, anticancer, antiviral, and antimicrobial activities.[1] The 2-methyl-5-acetylpyrimidine core can be considered a privileged scaffold for kinase inhibitors and other enzyme-targeted therapies.

Caption: Potential applications derived from 1-(2-methylpyrimidin-5-yl)ethanone.

Conclusion

1-(2-Methylpyrimidin-5-yl)ethanone, with a molecular weight of 136.15 g/mol , represents a key building block in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably inferred from established chemical principles and data from analogous structures. Its straightforward, albeit theoretical, synthesis and the reactivity of its acetyl group make it an attractive starting material for the generation of compound libraries aimed at discovering new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of 1-(2-methylpyrimidin-5-yl)ethanone is warranted and holds significant potential for the field of drug development.

References

-

PubChem . 1-(Pyrimidin-5-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

ChemSrc . 1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone. [Link]

- Google Patents. Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.

-

Acta Crystallographica Section E: Crystallographic Communications . Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]

-

ResearchGate . 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

J&K Scientific . 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. [Link]

-

MDPI . Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. [Link]

-

University of Wisconsin-Madison . 1H NMR Chemical Shifts. [Link]

- Google Patents. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

Sources

1-(2-Methylpyrimidin-5-yl)ethanone synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(2-methylpyrimidin-5-yl)ethanone, a key heterocyclic ketone intermediate in the development of pharmaceuticals and agrochemicals. The document is structured to provide researchers, chemists, and drug development professionals with both a high-level strategic understanding and detailed, practical methodologies. We will explore several core synthetic strategies, including modern palladium-catalyzed cross-coupling reactions and classical cyclocondensation approaches. Each pathway is critically evaluated, explaining the chemical logic behind procedural choices, and is supported by detailed experimental protocols and mechanistic diagrams to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

1-(2-Methylpyrimidin-5-yl)ethanone is a substituted pyrimidine derivative featuring a methyl group at the C2 position and an acetyl group at the C5 position. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][2] The specific substitution pattern of this molecule makes it a valuable building block for introducing a functionalized pyrimidine moiety into larger, more complex molecular architectures. Its utility spans from the synthesis of enzyme inhibitors to the development of novel materials.[1][2] Understanding efficient and scalable routes to this intermediate is therefore of significant interest to the scientific community.

This guide moves beyond a simple recitation of recipes. It aims to provide a deep, mechanistic understanding of the available synthetic choices, empowering scientists to select and optimize the route best suited for their specific research and development goals.

Retrosynthetic Analysis: Devising the Synthetic Blueprint

A logical starting point for any synthesis is a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available, or easily accessible precursors. This process reveals the primary strategic disconnections and illuminates the most viable forward-synthetic pathways.

Caption: Retrosynthetic analysis of 1-(2-Methylpyrimidin-5-yl)ethanone.

This analysis highlights three primary strategies:

-

C-C Bond Formation via Cross-Coupling: Attaching the acetyl group to a pre-formed 2-methylpyrimidine ring.

-

Pyrimidine Ring Construction: Building the heterocyclic core from acyclic precursors that already contain the necessary carbon fragments.

-

Functional Group Interconversion: Modifying a different functional group at the C5 position into the desired acetyl group.

We will now explore the forward synthesis for the most prominent of these strategies.

Pathway I: Palladium-Catalyzed Cross-Coupling Reactions

The most versatile and widely adopted strategy for constructing C(sp²)-C(sp²) bonds on heteroaromatic systems is the palladium-catalyzed cross-coupling reaction.[3][4] This approach offers high functional group tolerance and generally good yields. The key intermediate for this pathway is a 5-halo-2-methylpyrimidine , typically 5-bromo-2-methylpyrimidine.

Synthesis of the Key Intermediate: 5-Bromo-2-methylpyrimidine

The availability of this starting material is crucial. One common method involves the cyclocondensation of 2-bromomalonaldehyde with acetamidine.[5] This provides a direct and efficient route to the required pyrimidine core.

Cross-Coupling Variants

The Stille reaction couples the halo-pyrimidine with an organotin reagent.[6][7] For introducing an acetyl group, (1-ethoxyvinyl)tributylstannane is an excellent reagent. The resulting vinyl ether is then hydrolyzed under acidic conditions to reveal the ketone.

-

Expertise & Experience: The primary advantage of the Stille coupling is the stability of organostannanes to air and moisture.[6][7] However, a significant drawback is the high toxicity of tin compounds and the difficulty in removing tin byproducts from the final product, which is a major concern in pharmaceutical development.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Pathway II: Pyrimidine Ring Construction (Cyclocondensation)

An alternative to functionalizing a pre-existing ring is to construct the pyrimidine ring itself from acyclic precursors. The classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a prime example of this strategy. [8] For the synthesis of 1-(2-methylpyrimidin-5-yl)ethanone, the required precursors are acetamidine (to provide the C2-methyl group and N1/N3 atoms) and a synthon for 2-acetylmalondialdehyde.

-

Expertise & Experience: This approach can be highly efficient and cost-effective, especially for large-scale synthesis, as it often uses inexpensive starting materials. The main challenge lies in the synthesis or availability of the substituted 1,3-dicarbonyl component. Enaminones or enol ethers are frequently used as stable and reactive equivalents of the unstable 1,3-dicarbonyl compounds.

Caption: Cyclocondensation pathway to the target compound.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends heavily on the specific project requirements, such as scale, purity requirements, cost, and available equipment.

| Parameter | Pathway I: Cross-Coupling | Pathway II: Cyclocondensation |

| Versatility | High (especially for analogue synthesis) | Moderate to Low |

| Scalability | Moderate (catalyst cost, purification) | High (often uses bulk starting materials) |

| Key Challenge | Synthesis of organometallic reagent; removal of metal catalyst residues. | Synthesis/stability of the 1,3-dicarbonyl precursor. |

| Typical Steps | 2-3 steps from basic precursors. | 1-2 steps from advanced precursors. |

| Cost | Can be high due to palladium catalysts and ligands. | Potentially lower cost for large scale. |

| Toxicity Concerns | High for Stille (tin); lower for Suzuki/Negishi. | Generally lower, depends on specific reagents. |

Detailed Experimental Protocols

The following protocol is a representative example based on the Stille cross-coupling strategy, chosen for its reliability and well-documented reaction class. Note: All operations involving organotin reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis via Stille Coupling

Step 1: Synthesis of 5-Bromo-2-methylpyrimidine This step is based on established literature procedures for pyrimidine synthesis. [5]1. To a solution of 2-bromomalonaldehyde (1.0 eq) in ethanol, add acetamidine hydrochloride (1.1 eq) and sodium ethoxide (2.2 eq). 2. Stir the reaction mixture at room temperature for 12 hours. 3. Monitor the reaction by TLC until the starting material is consumed. 4. Quench the reaction with water and extract the product with ethyl acetate. 5. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 6. Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-methylpyrimidine.

Step 2: Stille Coupling and Hydrolysis

-

To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methylpyrimidine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.

-

Add (1-ethoxyvinyl)tributylstannane (1.2 eq) via syringe.

-

Heat the reaction mixture to reflux (approx. 110 °C) and stir for 6-8 hours.

-

Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate tin salts.

-

Filter the mixture through a pad of Celite, washing with diethyl ether.

-

Concentrate the filtrate to obtain the crude vinyl ether intermediate.

-

Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl.

-

Stir at room temperature for 2 hours until hydrolysis is complete (monitor by TLC).

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, 1-(2-methylpyrimidin-5-yl)ethanone, by column chromatography or recrystallization.

Conclusion

The synthesis of 1-(2-methylpyrimidin-5-yl)ethanone can be effectively achieved through several strategic pathways. For laboratory-scale synthesis and the generation of analogues, palladium-catalyzed cross-coupling reactions, particularly the Suzuki or Negishi variants, offer the greatest flexibility and efficiency, despite the need for careful removal of metal residues. For large-scale, cost-effective production, a convergent cyclocondensation strategy may be superior, provided the required dicarbonyl precursor is accessible. The detailed analysis and protocols provided in this guide serve as a robust foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

-

Díaz-Fernández, M., Calvo-Losada, S., Quirante, J.-J., Sarabia, F., Algarra, M., & Pino-González, M.-S. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

-

Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

Organic Chemistry Portal. Stille Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Patents, Google. (CN110642788A) Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Patents, Google. (CN113683571A) Preparation method of 2-methyl-5-bromopyrimidine.

-

Rammimger, N. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1753. [Link]

-

Wikipedia. Stille reaction. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the NMR Analysis of 1-(2-Methylpyrimidin-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylpyrimidin-5-yl)ethanone is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrimidine core is a common scaffold in a variety of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(2-Methylpyrimidin-5-yl)ethanone, offering a detailed interpretation of its spectral features and outlining the experimental protocols necessary for obtaining high-quality data.

The Central Role of NMR in Structural Verification

NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the determination of the chemical environment of each atom, their connectivity, and the spatial relationships between them. For a molecule like 1-(2-Methylpyrimidin-5-yl)ethanone, NMR is crucial for confirming the successful synthesis of the target structure and for unambiguously assigning the positions of the methyl and acetyl groups on the pyrimidine ring.

I. Molecular Structure and Predicted NMR Resonances

A thorough understanding of the molecular structure is the foundation for interpreting any NMR spectrum. The structure of 1-(2-Methylpyrimidin-5-yl)ethanone, with its distinct proton and carbon environments, gives rise to a predictable set of NMR signals.

Molecular Structure Diagram

Caption: Workflow for comprehensive NMR-based structure elucidation.

Key 2D NMR Experiments

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. [1]For 1-(2-Methylpyrimidin-5-yl)ethanone, a COSY spectrum would show no cross-peaks between the aromatic protons or the methyl groups as they are all singlets, confirming their isolated nature.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. [2]This is invaluable for assigning the carbon signals corresponding to the protonated carbons. For this molecule, HSQC would show correlations between:

-

The proton at ~9.2 ppm and the carbon at ~156 ppm (H4-C4).

-

The proton at ~8.8 ppm and the carbon at ~158 ppm (H6-C6).

-

The protons of the C2-methyl group (~2.8 ppm) and its corresponding carbon (~24 ppm).

-

The protons of the acetyl methyl group (~2.7 ppm) and its corresponding carbon (~26 ppm).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. [3]This is particularly useful for assigning quaternary carbons and piecing together the molecular skeleton. Key expected HMBC correlations for 1-(2-Methylpyrimidin-5-yl)ethanone include:

-

H4 to C2, C5, and the carbonyl carbon.

-

H6 to C2, C5, and C4.

-

The C2-methyl protons to C2 and C6.

-

The acetyl methyl protons to the carbonyl carbon and C5.

-

V. Conclusion

The comprehensive NMR analysis of 1-(2-Methylpyrimidin-5-yl)ethanone, utilizing both 1D and 2D techniques, provides an unambiguous confirmation of its chemical structure. The detailed interpretation of the ¹H and ¹³C NMR spectra, supported by advanced correlation experiments, serves as a robust and self-validating system for the characterization of this important heterocyclic compound. This guide provides researchers and scientists with the foundational knowledge and practical protocols to confidently perform and interpret NMR data for this and similar molecular scaffolds, ensuring the scientific integrity of their work in drug discovery and development.

References

- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.

-

J&K Scientific. (n.d.). 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Brugnoli, C., et al. (1988). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 26(11), 957-961.

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

- Gulevskaya, A. V. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures.

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

- Lynch, B. M., & Dou, H. J. M. (1966). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Tetrahedron Letters, 7(24), 2627-2631.

-

PubChem. (n.d.). 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

-

Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from [Link]

-

Ovid. (n.d.). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:93583-96-1 | 1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 1-(2-Methylpyrimidin-5-yl)ethanone: A Hypothetical Study

Disclaimer: The following guide details a comprehensive workflow for the determination and analysis of the crystal structure of 1-(2-Methylpyrimidin-5-yl)ethanone. As of the date of this publication, a solved crystal structure for this specific compound is not publicly available. Therefore, this document presents a hypothetical case study , outlining the established methodologies and providing representative data to serve as a technical reference for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological importance. Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The compound 1-(2-Methylpyrimidin-5-yl)ethanone is a valuable building block in the synthesis of more complex pharmaceutical intermediates.

Understanding the three-dimensional structure of such molecules at an atomic level is paramount for rational drug design and development. The crystal structure provides precise information about molecular geometry, conformation, and intermolecular interactions, which collectively govern the physicochemical properties of the compound, such as solubility, stability, and ultimately, its biological activity. This guide provides a comprehensive overview of the methodologies that would be employed to determine and analyze the crystal structure of 1-(2-Methylpyrimidin-5-yl)ethanone.

Part 1: Synthesis and Crystallization

The first crucial step in any crystallographic study is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Proposed Synthetic Route

A plausible synthetic route to 1-(2-Methylpyrimidin-5-yl)ethanone could involve a multi-step process, beginning with commercially available starting materials. A potential pathway is the reaction of a suitable pyrimidine precursor with an acetylating agent.

Experimental Protocol: Synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone

-

Reaction Setup: To a solution of 5-bromo-2-methylpyrimidine in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, add one equivalent of a suitable organometallic acetylating reagent, such as acetyltributyltin, in the presence of a palladium catalyst, for instance, Pd(PPh₃)₄.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Crystallization Methodology

The growth of single crystals is often a matter of trial and error, exploring various solvents and techniques. For a small organic molecule like 1-(2-Methylpyrimidin-5-yl)ethanone, several methods are viable.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, acetone, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) in a loosely covered vial. The solvent is allowed to evaporate slowly at room temperature over several days.

-

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: A schematic overview of the key stages in determining a crystal structure using X-ray diffraction.

Experimental Protocol: X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector. A full sphere of data is collected by rotating the crystal.

-

Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

-

Structure Solution: The processed data are used to solve the phase problem and obtain an initial electron density map. For small molecules, direct methods are typically successful.

-

Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using software tools like PLATON to check for any inconsistencies or errors.

Part 3: Hypothetical Crystal Structure of 1-(2-Methylpyrimidin-5-yl)ethanone

The following section describes the hypothetical crystal structure and associated data for 1-(2-Methylpyrimidin-5-yl)ethanone. This data is illustrative and intended for educational purposes.

Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₇H₈N₂O |

| Formula Weight | 136.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521(2) |

| b (Å) | 10.113(3) |

| c (Å) | 9.345(2) |

| α (°) | 90 |

| β (°) | 105.67(1) |

| γ (°) | 90 |

| Volume (ų) | 775.4(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.165 |

| Absorption Coeff. (mm⁻¹) | 0.081 |

| F(000) | 288 |

| R-factor (final) | 0.045 |

Molecular Geometry and Conformation

In this hypothetical structure, the pyrimidine ring is essentially planar. The acetyl group is slightly twisted out of the plane of the pyrimidine ring. The bond lengths and angles within the pyrimidine ring and the acetyl group are expected to be within the standard ranges for similar organic molecules.

Intermolecular Interactions and Crystal Packing

The crystal packing in this hypothetical structure would likely be dominated by weak intermolecular interactions, given the absence of strong hydrogen bond donors.

Caption: A conceptual diagram illustrating potential intermolecular interactions in the crystal lattice.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between the methyl or aromatic C-H groups of one molecule and the carbonyl oxygen atom of a neighboring molecule. These interactions, while weak individually, collectively contribute to the stability of the crystal lattice.

-

π-π Stacking: The planar pyrimidine rings of adjacent molecules may engage in offset π-π stacking interactions, further stabilizing the crystal packing.

Conclusion and Future Perspectives

This guide has presented a comprehensive, albeit hypothetical, overview of the determination and analysis of the crystal structure of 1-(2-Methylpyrimidin-5-yl)ethanone. The described methodologies, from synthesis and crystallization to X-ray diffraction and structural analysis, represent the standard practices in the field of chemical crystallography.

The elucidation of the actual crystal structure of this compound would provide invaluable insights for medicinal chemists. It would enable a deeper understanding of its solid-state properties and serve as a basis for the design of novel pyrimidine-based derivatives with enhanced therapeutic potential. The availability of a confirmed crystal structure would also facilitate computational studies, such as molecular docking, to predict and rationalize its interactions with biological targets.

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

- Desiraju, G. R. (2002). Crystal engineering: the design of organic solids. Elsevier.

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

The Emergence of a Key Heterocycle: A Technical History of 1-(2-Methylpyrimidin-5-yl)ethanone

A vital building block in modern medicinal chemistry, 1-(2-Methylpyrimidin-5-yl)ethanone, also known as 5-acetyl-2-methylpyrimidine, has played a crucial, though often behind-the-scenes, role in the development of targeted therapeutics. This technical guide delves into the discovery, synthesis, and historical significance of this versatile pyrimidine ketone, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and applications.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental scaffold in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs. The strategic placement of functional groups on this heterocyclic core allows for precise molecular interactions with biological targets, making substituted pyrimidines highly sought-after intermediates in drug discovery. 1-(2-Methylpyrimidin-5-yl)ethanone, with its reactive acetyl group and strategically positioned methyl group, serves as a powerful synthon for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors.

Historical Perspective and Discovery

While a definitive first synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone is not prominently documented in readily available literature, the exploration of acetylated pyrimidines dates back to at least the mid-20th century. Foundational work on the synthesis of related structures, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, was reported as early as 1964. This suggests that the fundamental chemistry required for the synthesis of 5-acetylpyrimidines was being actively investigated during this period.

The emergence of 1-(2-Methylpyrimidin-5-yl)ethanone as a commercially significant intermediate is intrinsically linked to the rise of targeted cancer therapies in the late 20th and early 21st centuries. Its utility as a precursor to complex heterocyclic systems made it an invaluable tool for medicinal chemists working on the synthesis of kinase inhibitors.

Synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone: A Methodological Overview

The synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone can be achieved through various strategies, primarily relying on the construction of the pyrimidine ring from acyclic precursors. The classical approach often involves the condensation of an amidine with a β-dicarbonyl compound or its synthetic equivalent.

Hypothesized Early Synthetic Route: The Pinner Synthesis and its Analogs

A plausible early route to 1-(2-Methylpyrimidin-5-yl)ethanone would have likely involved a variation of the Pinner pyrimidine synthesis. This method involves the condensation of an amidine with a 1,3-dicarbonyl compound. In this case, acetamidine would be reacted with a suitable three-carbon building block bearing an acetyl group at the 2-position.

Caption: Hypothetical Pinner-type synthesis of a substituted acetylpyrimidine.

A more direct and modern approach involves the use of enaminones, which are versatile intermediates in heterocyclic synthesis.

Modern Synthetic Protocol: Enaminone-Based Pyrimidine Synthesis

A common and efficient laboratory-scale synthesis involves the reaction of an enaminone with an amidine.

Step 1: Synthesis of the Enaminone Intermediate

The enaminone intermediate, (E)-4-(dimethylamino)but-3-en-2-one, can be prepared from readily available starting materials.

Step 2: Cyclocondensation with Acetamidine

The enaminone is then reacted with acetamidine hydrochloride in the presence of a base to form the pyrimidine ring.

Caption: Enaminone-based synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

(E)-4-(dimethylamino)but-3-en-2-one

-

Acetamidine hydrochloride

-

Sodium ethoxide

-

Ethanol

Procedure:

-

To a solution of sodium ethoxide in ethanol, add acetamidine hydrochloride and stir until dissolved.

-

Add (E)-4-(dimethylamino)but-3-en-2-one to the reaction mixture.

-

Heat the mixture at reflux for several hours, monitoring the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with an appropriate acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-Methylpyrimidin-5-yl)ethanone.

Causality in Experimental Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the acetamidine hydrochloride, generating the free amidine necessary for the nucleophilic attack on the enaminone. Ethanol is a suitable polar protic solvent for this reaction. The final purification by column chromatography is essential to remove any unreacted starting materials and byproducts.

Spectroscopic Characterization

The unambiguous identification of 1-(2-Methylpyrimidin-5-yl)ethanone is achieved through a combination of spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the methyl group on the pyrimidine ring, and the acetyl methyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyrimidine ring, and the two methyl carbons. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| Infrared (IR) | A strong absorption band in the region of 1680-1700 cm⁻¹ characteristic of an aryl ketone carbonyl stretch. |

The Role of 1-(2-Methylpyrimidin-5-yl)ethanone in Drug Discovery

While direct evidence of its use as a starting material in the commercial synthesis of blockbuster drugs like Dasatinib and Ponatinib is not explicitly detailed in publicly available literature, the core structure of 1-(2-Methylpyrimidin-5-yl)ethanone is a key fragment in these and other kinase inhibitors. The pyrimidine ring acts as a crucial hinge-binding motif, interacting with the backbone of the kinase enzyme. The acetyl group at the 5-position provides a convenient handle for further chemical elaboration, allowing for the introduction of various side chains that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity.

Caption: The functional role of the 1-(2-Methylpyrimidin-5-yl)ethanone scaffold in kinase inhibition.

The synthesis of analogs and derivatives based on this core structure continues to be an active area of research in the quest for more potent and selective kinase inhibitors for the treatment of cancer and other diseases.[1]

Conclusion

1-(2-Methylpyrimidin-5-yl)ethanone stands as a testament to the enduring importance of heterocyclic chemistry in modern drug discovery. From its likely origins in the mid-20th century exploration of pyrimidine chemistry to its current status as a valuable building block, this seemingly simple molecule has contributed significantly to the development of life-saving medicines. Its versatile reactivity and strategic substitution pattern ensure that it will remain a relevant and valuable tool for medicinal chemists for the foreseeable future.

References

[1] J&K Scientific. 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. [Link] (accessed January 10, 2026).

Sources

An In-depth Technical Guide to the Chemical Characterization of 1-(2-Methylpyrimidin-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential methodologies for the chemical characterization of 1-(2-Methylpyrimidin-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The protocols and analyses presented herein are designed to ensure scientific integrity and provide a robust framework for the validation of this compound's identity, purity, and structural integrity.

Introduction: The Significance of 1-(2-Methylpyrimidin-5-yl)ethanone

1-(2-Methylpyrimidin-5-yl)ethanone belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, making them crucial building blocks in the synthesis of novel therapeutic agents. The precise characterization of intermediates like 1-(2-Methylpyrimidin-5-yl)ethanone is a critical, non-negotiable step in the drug development pipeline to ensure the synthesis of the correct final active pharmaceutical ingredient (API) and to meet stringent regulatory standards. This guide will detail the necessary analytical techniques to fully characterize this molecule.

Synthesis and Physicochemical Properties

A common synthetic route to 1-(2-Methylpyrimidin-5-yl)ethanone and similar 2,5-disubstituted pyrimidines involves a one-pot condensation reaction from readily available starting materials.[1] The physicochemical properties of the synthesized compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | PubChem |

| Molecular Weight | 136.15 g/mol | PubChem |

| CAS Number | 1225223-42-6 | Vendor Data |

Structural Elucidation: A Multi-Technique Approach

The unambiguous determination of the chemical structure of 1-(2-Methylpyrimidin-5-yl)ethanone requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[2] It provides detailed information about the carbon-hydrogen framework of the molecule.

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | s | 1H | H-4/H-6 |

| ~8.8 | s | 1H | H-4/H-6 |

| ~2.8 | s | 3H | -CH₃ (pyrimidine ring) |

| ~2.6 | s | 3H | -CH₃ (acetyl group) |

Note: The exact chemical shifts of the pyrimidine protons (H-4 and H-6) can be influenced by solvent effects and concentration. The assignment as two distinct singlets is based on the asymmetry of the 5-substitution.

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is indicative of its hybridization and chemical environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~197.0 | C=O (acetyl) |

| ~165.0 | C-2 (pyrimidine) |

| ~158.0 | C-4/C-6 (pyrimidine) |

| ~156.0 | C-4/C-6 (pyrimidine) |

| ~130.0 | C-5 (pyrimidine) |

| ~26.0 | -CH₃ (acetyl) |

| ~25.0 | -CH₃ (pyrimidine ring) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 1-(2-Methylpyrimidin-5-yl)ethanone.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides valuable information about the molecule's structure and stability.

Expected Mass Spectrum Data (EI):

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight (136.15). The presence of two nitrogen atoms dictates that the molecular ion will have an even mass, which is consistent.

-

Key Fragmentation Pattern: A prominent fragment is expected from the cleavage of the acetyl group, resulting in a loss of a methyl radical (•CH₃, 15 Da) to give a fragment at m/z 121, or the loss of the entire acetyl group as a radical (•COCH₃, 43 Da) to give a fragment at m/z 93.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent like methanol for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

-

Ionization:

-

Utilize a standard electron ionization source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the major fragment ions and propose logical fragmentation pathways to support the proposed structure.

-

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the type of bond and the functional groups present.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3150 | C-H stretch | Aromatic (pyrimidine ring) |

| ~2900-3000 | C-H stretch | Aliphatic (-CH₃) |

| ~1680-1700 | C=O stretch | Ketone (acetyl group) |

| ~1550-1600 | C=N and C=C stretch | Pyrimidine ring |

| ~1400-1450 | C-H bend | Aliphatic (-CH₃) |

The presence of a strong absorption band in the region of 1680-1700 cm⁻¹ is a key diagnostic for the carbonyl group of the ketone.[3][4]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

-

-

Spectral Interpretation:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For purity analysis of 1-(2-Methylpyrimidin-5-yl)ethanone, a reverse-phase HPLC method is typically employed. In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the two phases.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

-

Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is a good starting point. For example:

-

Initial conditions: 10% acetonitrile.

-

Gradient to 90% acetonitrile over 15 minutes.

-

Hold at 90% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

-

-

Sample and Standard Preparation:

-

Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Standard Solution: Accurately prepare a stock solution of a reference standard of 1-(2-Methylpyrimidin-5-yl)ethanone in the diluent (e.g., 1 mg/mL). Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh the synthesized sample and dissolve it in the diluent to a similar concentration as the working standard.

-

-

Data Analysis:

-

Inject the standard and sample solutions.

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Visualization of the Characterization Workflow

Sources

- 1. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

A Technical Guide to the Purity and Appearance of 1-(2-Methylpyrimidin-5-yl)ethanone for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and appearance of 1-(2-Methylpyrimidin-5-yl)ethanone, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the quality attributes of this important chemical intermediate.

Introduction to 1-(2-Methylpyrimidin-5-yl)ethanone

1-(2-Methylpyrimidin-5-yl)ethanone, with the CAS Number 1511328-20-3, is a substituted pyrimidine derivative of significant interest in the synthesis of novel pharmaceutical compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules, including antiviral and anticancer agents. The methyl and ethanone substituents on the pyrimidine ring of this particular molecule offer versatile handles for further chemical modification, making it a valuable starting material in drug discovery pipelines.

The precise control of purity and a consistent appearance are critical quality attributes for any chemical intermediate used in pharmaceutical development. Impurities can lead to unwanted side reactions, the formation of toxic byproducts, and difficulties in process control and scale-up. Therefore, a thorough understanding of the physical properties, potential impurities, and appropriate analytical methodologies for 1-(2-Methylpyrimidin-5-yl)ethanone is paramount.

Physicochemical Properties and Expected Appearance

While extensive public data for 1-(2-Methylpyrimidin-5-yl)ethanone is limited, we can infer its properties based on closely related analogues and general principles of organic chemistry.

Table 1: Estimated Physicochemical Properties of 1-(2-Methylpyrimidin-5-yl)ethanone

| Property | Estimated Value/Description | Rationale/Reference |

| Molecular Formula | C₇H₈N₂O | Based on chemical structure |

| Molecular Weight | 136.15 g/mol | Calculated from molecular formula |

| Appearance | Colorless to light yellow or pale brown solid or liquid | Analogy with similar compounds like 1-(5-Methyl-pyridin-2-yl)ethanone which is a yellow to light brown liquid.[1][2] The color can depend on the level and nature of impurities. |

| Purity | Typically ≥95% (commercial grades for research) | Based on supplier information for related pyrimidine derivatives, purities of ≥97% are common.[3] |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane) | General property of small organic molecules with polar functional groups. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | Standard practice for chemical reagents. |

Methodologies for Purity Determination

A multi-faceted analytical approach is essential for the comprehensive assessment of the purity of 1-(2-Methylpyrimidin-5-yl)ethanone. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative or qualitative results, and the nature of the expected impurities.

Chromatographic Techniques: The Gold Standard for Purity

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for determining the purity of organic compounds.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the preferred method for the quantitative analysis of 1-(2-Methylpyrimidin-5-yl)ethanone. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for analyzing volatile impurities and can provide excellent separation efficiency.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are indispensable for confirming the identity of 1-(2-Methylpyrimidin-5-yl)ethanone and for characterizing any isolated impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the molecule and for identifying and quantifying impurities that have distinct NMR signals.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity and to identify unknown impurities, especially when coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS).

Experimental Protocols for Purity Analysis

The following are detailed, step-by-step protocols for the analysis of 1-(2-Methylpyrimidin-5-yl)ethanone. These protocols are based on established methods for similar compounds and should be validated for the specific application.

Protocol 1: Purity Determination by Reverse-Phase HPLC

Objective: To quantify the purity of 1-(2-Methylpyrimidin-5-yl)ethanone and to detect non-volatile impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improving peak shape)

-

1-(2-Methylpyrimidin-5-yl)ethanone reference standard (of known purity)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to the aqueous component to improve peak symmetry. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of the 1-(2-Methylpyrimidin-5-yl)ethanone reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh a sample of the 1-(2-Methylpyrimidin-5-yl)ethanone to be tested and dissolve it in the mobile phase to a similar concentration as the primary standard.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30 °C

-

UV detection wavelength: Determined by measuring the UV absorbance spectrum of the standard (typically around 254 nm or 270 nm for pyrimidine derivatives).

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the calibration curve generated from the reference standards. Express purity as a percentage area.

Protocol 2: Identification and Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of 1-(2-Methylpyrimidin-5-yl)ethanone and to identify any major impurities.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Reagents:

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve a small amount of the 1-(2-Methylpyrimidin-5-yl)ethanone sample in the chosen deuterated solvent in an NMR tube. Add a small amount of TMS.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Data Analysis:

-

¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of the expected protons (methyl groups, aromatic protons).

-

¹³C NMR: Analyze the chemical shifts to confirm the presence of the expected carbon atoms (carbonyl, aromatic, and methyl carbons).

-

Compare the obtained spectra with predicted spectra or data from closely related compounds to confirm the structure. Impurities will appear as additional peaks in the spectra.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of 1-(2-Methylpyrimidin-5-yl)ethanone purity and identity.

Caption: Workflow for Purity and Identity Analysis.

Common Impurities and Their Origins

Impurities in 1-(2-Methylpyrimidin-5-yl)ethanone can originate from starting materials, side reactions during synthesis, or degradation. Potential impurities could include:

-

Starting materials: Unreacted precursors used in the synthesis.

-

Positional isomers: Isomers with the substituents at different positions on the pyrimidine ring.

-

Over- or under-methylated species: Compounds with additional or missing methyl groups.

-

Hydrolysis products: Degradation of the ethanone group.

The presence of these impurities can be monitored using the analytical techniques described above.

Conclusion

The quality of 1-(2-Methylpyrimidin-5-yl)ethanone is a critical factor in its successful application in research and drug development. This guide has provided a comprehensive framework for understanding and assessing its purity and appearance. By employing a combination of chromatographic and spectroscopic techniques, researchers can ensure the quality and consistency of this important chemical intermediate, thereby contributing to the integrity and reproducibility of their scientific endeavors.

References

-

Chem-Impex. 1-(5-Methyl-pyridin-2-yl)ethanone. [Link]

-

J&K Scientific. 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. [Link]

Sources

Unlocking the Therapeutic Potential of 1-(2-Methylpyrimidin-5-yl)ethanone: A Technical Guide for Researchers

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents and serving as a versatile building block in the quest for novel drugs.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with the synthetic tractability of the pyrimidine core, has made it a focal point for the development of a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[2][3] Within this vast chemical space, 1-(2-Methylpyrimidin-5-yl)ethanone emerges as a molecule of significant untapped potential. Its structure, featuring a reactive ketone functionality appended to the electron-deficient pyrimidine ring, presents a unique opportunity for the exploration of novel chemical biology and the development of next-generation therapeutics.